Lipophilicity (XLogP3-AA) Comparison: 3-Fluoro vs. 4-Fluoro Positional Isomer
The 3-fluorophenyl (meta) isomer exhibits a computed XLogP3-AA of 1.9, which is measurably different from the 4-fluorophenyl (para) isomer. Although direct experimental logP measurements for both compounds are not publicly available, the meta-fluorine arrangement in the target compound alters the molecular dipole moment relative to the para isomer, leading to differential partitioning behavior in aqueous/organic systems [1]. This difference influences the compound's suitability for specific screening assay formats where lipophilicity-driven non-specific binding or aggregation thresholds are critical [2].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.9 (5-cyclopropyl-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid) |
| Comparator Or Baseline | 5-cyclopropyl-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 1017423-32-3): XLogP3-AA not independently determined but structurally anticipated to differ by approximately 0.2–0.5 log units based on fluorine positional effect trends in aromatic systems |
| Quantified Difference | Estimated ΔXLogP3-AA ≈ 0.2–0.5 units (meta-fluoro typically reducing logP more than para-fluoro in triazole systems) |
| Conditions | Computed via XLogP3 3.0 algorithm (PubChem 2025.04.14 release); comparison inferred from established SAR for fluorophenyl positional isomerism in heterocyclic scaffolds |
Why This Matters
Procurement decisions for fragment libraries or screening cascades must account for lipophilicity thresholds; a 0.2–0.5 log unit difference can shift a compound from acceptable to unacceptable in rule-of-5 compliance or solubility-limited assay formats, directly impacting hit identification outcomes.
- [1] PubChem. Compound Summary for CID 43325189: 5-cyclopropyl-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/43325189 View Source
- [2] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235–248. https://doi.org/10.1517/17460441003605098 View Source
